molecular formula C19H20N8O B2538037 (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1226443-31-7

(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No. B2538037
CAS RN: 1226443-31-7
M. Wt: 376.424
InChI Key: QYGLDKOTDZYTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C19H20N8O and its molecular weight is 376.424. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound exhibits promising antibacterial efficacy. Specifically, synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (designated as 4a–h) have been investigated against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (E. coli) ST131 strains . These compounds demonstrated activity against ESBL E. coli, which is crucial given the rising threat of antibiotic resistance. Notably, they showed increased minimum inhibitory concentrations (MIC) against several antibiotics, including ampicillin, ceftazidime, and ciprofloxacin.

Antimicrobial Potential

Among the derivatives, compounds 1a and 1b exhibited good antimicrobial potential . While the specific mechanism of action remains to be explored, this finding highlights their potential in combating microbial infections.

VEGFR-2 and PDGF-β Inhibition

In a liver fibrosis model, N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), a prodrug of pyridine-2,4-dicarboxylic acid, reduced collagen deposition significantly. This effect was attributed to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) . The compound’s anti-fibrotic potential warrants further investigation.

Molecular Docking Studies

Computational studies involving molecular docking revealed the binding pocket residues of synthesized compounds (4a–h) within the active site of the β-lactamase receptor of E. coli . Understanding these interactions can guide drug design and optimization.

properties

IUPAC Name

[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O/c1-14-4-5-22-17(12-14)23-16-2-3-18(25-24-16)26-8-10-27(11-9-26)19(28)15-13-20-6-7-21-15/h2-7,12-13H,8-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGLDKOTDZYTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

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